molecular formula C14H25NO3 B11857630 tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B11857630
M. Wt: 255.35 g/mol
InChI Key: UOMNHCJBBOEELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by a unique structural framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves the Prins cyclization reaction. The reaction conditions often involve the use of a Grubbs catalyst in an olefin metathesis reaction, although this method can be complex and expensive .

Industrial Production Methods

The complexity of the synthesis and the need for precise reaction conditions make it more suitable for laboratory-scale production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • tert-Butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
  • 9-Cbz-1-oxo-2,9-diazaspiro[5.5]undecane

Uniqueness

tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate stands out due to its specific structural features and its potential as a scaffold for drug design. Its ability to inhibit the MmpL3 protein and its versatility in undergoing various chemical reactions make it a unique and valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-9-7-14(8-10-15)6-4-5-11-17-14/h4-11H2,1-3H3

InChI Key

UOMNHCJBBOEELH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCO2)CC1

Origin of Product

United States

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